molecular formula C9H4BrF3N2O B1378241 5-Bromo-3-trifluoroacetyl-1H-indazole CAS No. 1190315-62-8

5-Bromo-3-trifluoroacetyl-1H-indazole

Cat. No. B1378241
CAS RN: 1190315-62-8
M. Wt: 293.04 g/mol
InChI Key: QPQZDQCSYSAACT-UHFFFAOYSA-N
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Description

5-Bromo-3-trifluoroacetyl-1H-indazole is a chemical compound with the molecular formula C9H4BrF3N2O . It is a derivative of indazole, a heterocyclic compound that is prevalent in many natural products and drugs .


Synthesis Analysis

The synthesis of indazoles, including 5-Bromo-3-trifluoroacetyl-1H-indazole, has been a subject of research in recent years. Strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A specific synthetic method for a similar compound, 5-bromo-1H-indazole-3-carboxaldehyde, has been reported, which involves reducing the temperature to 0°C .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3-trifluoroacetyl-1H-indazole consists of a bromine atom and a trifluoroacetyl group attached to an indazole core . The indazole core is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring .

Scientific Research Applications

Synthetic Chemistry and Drug Development

5-Bromo-3-trifluoroacetyl-1H-indazole and its derivatives are primarily explored in the field of synthetic chemistry, with a focus on the development of novel pharmaceutical compounds. Research highlights its role in creating new functionalized indoles and indazoles, which are potential 5-HT receptor ligands. These compounds are utilized in sequential Sonogashira and Suzuki cross-coupling reactions, indicating their significance in complex chemical synthesis processes and the development of potential therapeutic agents (Witulski et al., 2005).

Catalysis and Compound Synthesis

The compound serves as a cornerstone in catalysis and advanced synthesis techniques. It's used in the scalable preparation of key intermediates for 3,5,7-trisubstituted 1H-indazoles, identified as potent inhibitors of IKK2, a kinase involved in inflammatory responses. This showcases the compound's role in the synthesis of biologically active molecules, offering avenues for drug discovery and the development of anti-inflammatory agents (Lin et al., 2008).

Biochemical Applications

Beyond synthesis, 5-Bromo-3-trifluoroacetyl-1H-indazole derivatives exhibit biochemical significance. They've been studied for α-glucosidase inhibition and antioxidant activity, indicating their potential in therapeutic applications related to diabetes management and oxidative stress mitigation. The compounds demonstrate significant inhibitory effects and interactions with protein residues, enhancing their biological efficacy (Mphahlele et al., 2020).

Antimicrobial Activity

The derivatives of 5-Bromo-3-trifluoroacetyl-1H-indazole also show promise in antimicrobial applications. Certain derivatives have been identified with antimicrobial activity, suggesting their potential role in developing new antimicrobial agents. This is pivotal in the current landscape of increasing antibiotic resistance and the need for novel therapeutic compounds (Bigdan, 2021).

Structural and Material Science

In material science, the structural aspects of 5-Bromo-3-trifluoroacetyl-1H-indazole derivatives have been studied for their crystallographic properties. This research provides insights into the molecular configuration, bond lengths, and angles, contributing to a deeper understanding of the material characteristics of these compounds. Such knowledge is essential for the tailored design of materials and molecules in various industrial and pharmaceutical applications (Anuradha et al., 2014).

Future Directions

Indazole derivatives, including 5-Bromo-3-trifluoroacetyl-1H-indazole, continue to be a subject of research due to their diverse biological activities. Future research may focus on developing novel synthetic approaches to indazoles and exploring their potential applications in medicine . Another promising direction is the development of indazole derivatives as effective and low-toxic anticancer agents .

properties

IUPAC Name

1-(5-bromo-1H-indazol-3-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF3N2O/c10-4-1-2-6-5(3-4)7(15-14-6)8(16)9(11,12)13/h1-3H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQZDQCSYSAACT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NN2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401223203
Record name 1-(5-Bromo-1H-indazol-3-yl)-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1190315-62-8
Record name 1-(5-Bromo-1H-indazol-3-yl)-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190315-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromo-1H-indazol-3-yl)-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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